Ammonium Ethyl Phosphorodithioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8159. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

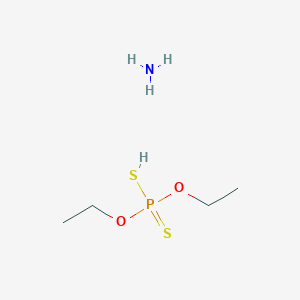

Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;diethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHTRKMBOQLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)S.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals with an unpleasant ammoniacal odor; [Acros Organics MSDS] | |

| Record name | Diethyl dithiophosphate ammonium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1068-22-0 | |

| Record name | Ammonium diethyldithiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium O,O-diethyl dithiophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium O,O-diethyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ammonium ethyl phosphorodithioate synthesis from phosphorus pentasulfide"

An In-Depth Technical Guide to the Synthesis of Ammonium O,O-Diethyl Phosphorodithioate from Phosphorus Pentasulfide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ammonium O,O-Diethyl Phosphorodithioate, a crucial intermediate in the production of various organophosphorus compounds, including pesticides and oil additives.[1][2] The synthesis is a two-step process beginning with the reaction of phosphorus pentasulfide (P₄S₁₀) with ethanol to yield O,O-diethyl dithiophosphoric acid, followed by its neutralization with ammonia. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and outlines critical safety considerations for handling the hazardous materials involved. The content is structured to deliver not just procedural steps, but the causal logic behind them, ensuring scientific integrity and reproducibility.

Introduction and Significance

Ammonium O,O-diethyl phosphorodithioate, also known as ammonium diethyl dithiophosphate, is the ammonium salt of diethyl dithiophosphoric acid.[2] Its primary utility lies in its role as a stable, easily handled source of the diethyl dithiophosphate ligand ((C₂H₅O)₂PS₂⁻), which is used to prepare a wide range of dithiophosphate complexes.[2][3] These complexes are commercially significant as lubricant additives (e.g., zinc dithiophosphates), flotation agents in mining, and precursors for pesticides like Terbufos.[1][4]

The synthesis from phosphorus pentasulfide and ethanol is a foundational method, valued for its directness and scalability.[5] Understanding the nuances of this reaction is critical for achieving high purity and yield while maintaining a safe laboratory environment.

The Core Synthesis: A Two-Stage Approach

The overall synthesis is best conceptualized and executed in two distinct stages:

-

Stage 1: Alcoholysis of Phosphorus Pentasulfide. The reaction of phosphorus pentasulfide with an alcohol, in this case, ethanol, to form the intermediate O,O-diethyl dithiophosphoric acid. This is the core reaction that forms the phosphorus-sulfur backbone.

-

Stage 2: Neutralization. The conversion of the acidic intermediate into its more stable and manageable ammonium salt.[3] This salt metathesis approach is often cleaner and more common than using the free acid directly in subsequent reactions.[3]

Stage 1: Synthesis of O,O-Diethyl Dithiophosphoric Acid

Reaction Mechanism:

The fundamental reaction involves the alcoholysis of the adamantane-like structure of tetraphosphorus decasulfide (P₄S₁₀), the molecular form of phosphorus pentasulfide.[1] The reaction with ethanol proceeds primarily according to the following equation, yielding O,O-diethyl dithiophosphoric acid and the toxic byproduct, hydrogen sulfide (H₂S).[1][5][6]

P₄S₁₀ + 8 C₂H₅OH → 4 (C₂H₅O)₂P(S)SH + 2 H₂S

The reaction is highly exothermic and requires careful control of reagent addition and temperature to prevent runaway reactions and minimize the formation of byproducts.[3]

Diagram 1: Core Reaction Mechanism

Caption: Reaction of Phosphorus Pentasulfide with Ethanol.

Causality Behind Experimental Choices:

-

Slow, Portion-wise Addition: Phosphorus pentasulfide is added slowly to the ethanol.[3] This is crucial to manage the exothermic nature of the reaction and control the rate of hydrogen sulfide gas evolution, which is highly toxic.[3][7]

-

Temperature Control: The reaction is typically maintained between 60°C and 80°C.[3] This temperature range provides a balance: it is high enough to ensure a reasonable reaction rate but low enough to prevent excessive byproduct formation and decomposition of the desired acid.[8]

-

Solvent Choice: While the reaction can be performed neat, an inert solvent like toluene can be used.[3][9] Toluene allows for higher reaction temperatures (around 110°C), which can be beneficial for less reactive alcohols, and helps to maintain a more stable temperature profile.[3][9]

-

Vigorous Stirring: Continuous and vigorous stirring is essential to ensure proper mixing of the solid P₄S₁₀ with the liquid ethanol, promoting a complete and uniform reaction.

Stage 2: Formation of Ammonium O,O-Diethyl Phosphorodithioate

Reaction Mechanism:

This step is a simple acid-base neutralization. The O,O-diethyl dithiophosphoric acid is treated with an ammonia source (typically aqueous or gaseous ammonia) to form the ammonium salt.

(C₂H₅O)₂P(S)SH + NH₃ → [(C₂H₅O)₂P(S)S]⁻[NH₄]⁺

The resulting ammonium salt is a stable, often crystalline solid that can be easily isolated, purified, and stored.[2][10]

Detailed Experimental Protocols

Safety Prerequisite: All procedures must be conducted in a certified, high-performance chemical fume hood.[3][7] An emergency shower and eyewash station must be readily accessible.[7] A trap or scrubber system containing a bleach or sodium hydroxide solution must be used to neutralize the hydrogen sulfide gas evolved during the reaction.[3]

Required Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |

| Phosphorus Pentasulfide | P₄S₁₀ | 444.50 | Yellow solid, water-reactive, flammable, rotten egg odor.[1] |

| Absolute Ethanol | C₂H₅OH | 46.07 | Colorless liquid, flammable. |

| Ammonia Solution | NH₃(aq) | 17.03 (NH₃) | Pungent odor, corrosive. |

| Toluene (Optional Solvent) | C₇H₈ | 92.14 | Flammable liquid, good for temperature control.[3][9] |

Protocol 1: Synthesis of O,O-Diethyl Dithiophosphoric Acid

-

Setup: Assemble a reaction flask equipped with a reflux condenser, a mechanical stirrer, a thermometer, and a gas outlet connected to an H₂S scrubber.

-

Charging: In the fume hood, charge the reaction flask with absolute ethanol.

-

Reagent Addition: Begin vigorous stirring and slowly add phosphorus pentasulfide (P₄S₁₀) in small portions to the ethanol. Monitor the temperature closely; use a water bath to maintain it between 60-80°C.[3]

-

Reaction: Continue stirring the mixture at the target temperature. The reaction is complete when the evolution of hydrogen sulfide gas ceases, which may take several hours.[3] The endpoint is indicated by the dissolution of the solid P₄S₁₀ and the cessation of bubbling.

-

Result: The resulting product is a crude solution of O,O-diethyl dithiophosphoric acid, which can be used directly in the next step.

Protocol 2: Synthesis of Ammonium O,O-Diethyl Phosphorodithioate

-

Cooling: Cool the crude O,O-diethyl dithiophosphoric acid solution from Protocol 1 in an ice bath.

-

Neutralization: While stirring, slowly add a chilled aqueous ammonia solution dropwise. Monitor the pH to ensure it reaches neutral or slightly basic. The reaction is exothermic, and maintaining a low temperature is crucial to prevent hydrolysis of the product.

-

Precipitation: The ammonium salt will precipitate out of the solution as a white solid.[10]

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected precipitate with a small amount of cold diethyl ether or a methanol/water mixture to remove any unreacted starting materials or soluble impurities.[3]

-

Drying: Air-dry the solid product or dry it in a desiccator. Do not heat, as the salt can decompose. The final product is typically a white crystalline solid with an unpleasant ammoniacal odor.[10]

Experimental Workflow Visualization

Diagram 2: Overall Synthesis Workflow

Sources

- 1. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]

- 2. Ammonium diethyldithiophosphate - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. O,O-Diethyl dithiophosphate | C4H11O2PS2 | CID 9274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 6. CA1156667A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]

- 7. research.uga.edu [research.uga.edu]

- 8. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 9. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]

- 10. Ammonium ethyl phosphorodithioate | C4H14NO2PS2 | CID 14036 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Ammonium O,O'-diethyl dithiophosphate (CAS Number: 1068-22-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and applications of Ammonium O,O'-diethyl dithiophosphate, registered under CAS Number 1068-22-0. This organophosphorus compound is a versatile reagent, primarily utilized as a precursor for dithiophosphate ligands in coordination chemistry, a flotation agent in mining, and a key intermediate in the synthesis of pesticides and oil additives. While its direct application in drug development is not prominent, its role as a synthetic intermediate and chelating agent provides a basis for potential applications in bioinorganic chemistry and analytical sciences relevant to pharmaceutical research. This document elucidates its molecular structure, physicochemical characteristics, spectroscopic profile, and critical safety information, offering field-proven insights for laboratory and development settings.

Compound Identification and Structure

Initially, it is critical to resolve a common point of confusion in chemical databases. While CAS number 1068-22-0 is sometimes erroneously associated with other nitrogen-containing heterocycles, authoritative sources including major chemical suppliers and registries confirm its identity as Ammonium O,O'-diethyl dithiophosphate .[1][2][3]

The structure consists of an ammonium cation (NH₄⁺) and an O,O'-diethyl dithiophosphate anion [(C₂H₅O)₂PS₂]⁻. The anion features a central phosphorus(V) atom tetrahedrally coordinated to two ethoxy groups and two sulfur atoms. The negative charge is delocalized between the two sulfur atoms, a key feature influencing its reactivity.

-

Systematic IUPAC Name: Azanium O,O′-diethyl phosphorodithioate[4]

-

Common Synonyms: Ammonium diethyldithiophosphate, Diethyl dithiophosphate ammonium salt, Phosphorodithioic acid, O,O-diethyl ester, ammonium salt[2][5]

-

Molecular Formula: C₄H₁₄NO₂PS₂[3]

-

Molecular Weight: 203.26 g/mol [2]

The solid-state structure, as determined by X-ray crystallography, reveals that the ammonium cation is connected by four charge-assisted N—H···S hydrogen bonds to four separate dithiophosphate anions, forming layered structures.[6]

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of a compound is fundamental for its application in research and synthesis.

Ammonium O,O'-diethyl dithiophosphate is typically supplied as a white to off-white crystalline solid with a characteristic unpleasant, ammoniacal odor.[6] Its key physical properties are summarized for quick reference in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1068-22-0 | [4] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 164-166 °C | |

| Molecular Formula | C₄H₁₄NO₂PS₂ | [3] |

| Molecular Weight | 203.26 g/mol | [2] |

| Solubility | Soluble in water, methanol, ethanol, acetone, pyridine. Insoluble in ethyl acetate, chloroform. | [7] |

Table 2: Spectroscopic Data for the Parent Acid, O,O-Diethyl dithiophosphoric acid

| Spectrum | Key Features / Chemical Shifts (ppm) | Reference(s) |

| ¹H NMR | The spectrum is consistent with the two ethoxy groups. Protons on the methylene group (-OCH₂-) are expected to appear as a quartet coupled to the methyl protons, while the methyl protons (-CH₃) will appear as a triplet coupled to the methylene protons. A broad singlet for the acidic S-H proton is also characteristic. | [8] |

| ¹³C NMR | In CDCl₃, characteristic shifts are observed for the two distinct carbons of the ethoxy groups: ~64 ppm (-OCH₂-) and ~16 ppm (-CH₃). | [8] |

| ³¹P NMR | The ³¹P NMR spectrum provides a definitive signal for the phosphorus center. Theoretical and experimental studies on thiophosphates show a distinct chemical shift that is sensitive to the surrounding chemical environment and solvent. | [4][8] |

| Infrared (IR) | The IR spectrum of the parent acid shows characteristic absorptions for P=S, P-O-C, and C-H bonds. Key vibrational bands are typically observed in the regions of 1000-1050 cm⁻¹ (P-O-C stretching) and 650-700 cm⁻¹ (P=S stretching). The spectrum of the ammonium salt would additionally feature strong N-H stretching bands around 3100-3300 cm⁻¹. | [9][10] |

Synthesis and Purification

The synthesis of Ammonium O,O'-diethyl dithiophosphate is straightforward and scalable, making it an accessible laboratory reagent.

The most common industrial and laboratory synthesis involves the reaction of phosphorus pentasulfide (P₂S₅) with ethanol, followed by neutralization with ammonia.[11]

Reaction Scheme: P₂S₅ + 4 C₂H₅OH → 2 (C₂H₅O)₂PS₂H + H₂S (C₂H₅O)₂PS₂H + NH₃ → [(C₂H₅O)₂PS₂]⁻[NH₄]⁺

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a reaction flask is charged with absolute ethanol. The flask should be equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a bleach solution) to neutralize the hydrogen sulfide gas produced.

-

Reagent Addition: Phosphorus pentasulfide is added portion-wise to the stirred ethanol. The reaction is exothermic and the addition rate should be controlled to maintain a manageable temperature.

-

Reaction Completion: After the addition is complete, the mixture is typically heated to reflux to ensure the reaction goes to completion. The endpoint is often indicated by the cessation of H₂S evolution.

-

Neutralization: The resulting crude O,O-diethyl dithiophosphoric acid is cooled and then neutralized by bubbling anhydrous ammonia gas through the solution or by the careful addition of aqueous ammonium hydroxide until the solution is basic.

-

Isolation and Purification: The product, Ammonium O,O'-diethyl dithiophosphate, often precipitates from the reaction mixture upon neutralization or cooling. It can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether) to remove impurities, and dried under vacuum. Recrystallization from a suitable solvent like acetone can be performed for higher purity.[6]

Caption: General synthesis workflow for Ammonium O,O'-diethyl dithiophosphate.

Chemical Reactivity: The Ambident Nucleophile

The most significant chemical property of the diethyl dithiophosphate anion is its nature as an ambident nucleophile . It possesses two distinct nucleophilic sites: the "soft" sulfur atoms and the "hard" oxygen atoms.[12] This duality dictates its reaction pathways with various electrophiles, a concept well-explained by Hard and Soft Acid-Base (HSAB) theory.[13]

-

S-Alkylation (Soft-Soft Interaction): When reacting with soft electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl bromide), the nucleophilic attack occurs exclusively through the more polarizable sulfur atom. This is a classic Sₙ2 reaction that leads to the formation of S-alkyl O,O-diethyl phosphorodithioate esters. This pathway is favored in less polar, aprotic solvents.[13][14]

-

O-Acylation (Hard-Hard Interaction): In contrast, when reacting with hard electrophiles, such as acyl chlorides or in reactions proceeding through a carbocation intermediate (Sₙ1-like mechanism), the attack can occur through the harder oxygen atom. However, S-acylation can also occur, and the regioselectivity is highly dependent on reaction conditions, including the solvent and counter-ion.[14]

Caption: Reactivity of the ambident dithiophosphate anion with electrophiles.

Applications in Research and Industry

The unique properties of Ammonium O,O'-diethyl dithiophosphate lend it to a variety of applications, primarily outside of direct therapeutic use but relevant to the broader chemical and pharmaceutical sciences.

-

Coordination Chemistry: It is widely used as a source of the O,O'-diethyl dithiophosphate ligand for synthesizing metal complexes.[6] These complexes are studied for their interesting structural properties and applications in materials science and catalysis.

-

Analytical Chemistry: The dithiophosphate ligand is an excellent chelating agent for various metal ions. This property is exploited for the preconcentration and extraction of trace metals like arsenic, cadmium, lead, and mercury from environmental samples prior to analysis by techniques such as atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).[11]

-

Synthesis of Agrochemicals: The compound serves as a key intermediate in the production of organophosphate pesticides, such as Dimethoate.[6] Its reactivity allows for the construction of the active pesticidal molecule.

-

Industrial Lubricants: The zinc salts, zinc dialkyl dithiophosphates (ZDDPs), formed from this class of compounds are essential anti-wear and antioxidant additives in engine oils.[11]

While not a pharmaceutical agent itself, its utility in trace metal analysis and as a versatile synthetic building block makes it a valuable compound for researchers in fields that support drug development, such as environmental monitoring and process chemistry.

Safety, Handling, and Storage

As an organophosphorus compound, Ammonium O,O'-diethyl dithiophosphate must be handled with appropriate care.

-

Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause irritation to the skin, eyes, and respiratory tract.[4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. When handling the powder, a dust mask or respirator should be used to avoid inhalation.

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

-

Decomposition: Thermal decomposition can produce toxic fumes, including oxides of nitrogen, sulfur, and phosphorus.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

References

-

PubChem. (n.d.). O,O-Diethyl dithiophosphate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Phosphorodithioic acid, O,O-diethyl ester. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

DiVA portal. (n.d.). Investigation of Dialkyldithiophosphate: an In-situ ATR-FTIR, UV/Vis, Raman and Surface Chemical Study. Retrieved January 14, 2026, from [Link]

- Okuniewski, A., & Becker, B. (2011). Ammonium O,O′-diethyl dithiophosphate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1749–o1750.

-

Wikipedia. (n.d.). Ammonium diethyldithiophosphate. Retrieved January 14, 2026, from [Link]

- Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. RSC Publishing.

-

Pharmaffiliates. (n.d.). CAS No : 1068-22-0 | Chemical Name : Diethyl-O,O'-dithiophosphate Ammonium salt. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Diethyl dithiophosphoric acid. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025). The infra-red absorption spectra of some salts of dimethyl, diethyl, and diisopropyl phosphate. Retrieved January 14, 2026, from [Link]

-

SIELC Technologies. (2018). O,O-Diethyl dithiophosphate. Retrieved January 14, 2026, from [Link]

-

CRO SPLENDID LAB. (n.d.). O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt. Retrieved January 14, 2026, from [Link]

-

ScienceDirect. (n.d.). Ambident Nucleophile. Retrieved January 14, 2026, from [Link]

-

ACS Publications. (2022). SN2 Reactions with an Ambident Nucleophile: A Benchmark Ab Initio Study. Retrieved January 14, 2026, from [Link]

-

ChemWhat. (n.d.). AMMONIUM O,O-DIETHYLDITHIOPHOSPHATE CAS#: 1068-22-0. Retrieved January 14, 2026, from [Link]

-

Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved January 14, 2026, from [Link]

-

YouTube. (2020). Ambident nucleophile and regioselectivity. Retrieved January 14, 2026, from [Link]

-

Pharmaffiliates. (n.d.). ANALYTICAL INFORMATION - Diethyl-O,O'-dithiophosphate Ammonium salt. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). phosphorodithioic acid, O,O-diethyl ester, S-ammonium salt - Optional[Raman] - Spectrum. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2011). Ammonium O,O′-diethyl dithiophosphate. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). Flame-Retardant and Hydrophobic Cotton via Alkoxysilyl-Functionalized Polysiloxanes, Cyclosiloxanes, and POSS with Surface Thiol-Ene Dithiophosphate Grafting. Retrieved January 14, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. O,O′-二乙基二硫代磷酸酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ammonium diethyldithiophosphate - Wikipedia [en.wikipedia.org]

- 4. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. O,O-Diethyl phosphorodithioate - Hazardous Agents | Haz-Map [haz-map.com]

- 8. O,O-Diethyl dithiophosphate | C4H11O2PS2 | CID 9274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phosphorodithioic acid, O,O-diethyl ester [webbook.nist.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. researchgate.net [researchgate.net]

- 14. O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

"Crystal structure of ammonium O,O-diethyl dithiophosphate"

An In-Depth Technical Guide to the Crystal Structure of Ammonium O,O-diethyl dithiophosphate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the single-crystal structure of ammonium O,O-diethyl dithiophosphate (NH₄⁺·(C₂H₅O)₂PS₂⁻). The document details the synthesis and crystallization protocols, presents a thorough analysis of the crystallographic data obtained via single-crystal X-ray diffraction, and elucidates the intricate network of intermolecular forces that govern the crystal packing. Key structural features, including the tetrahedral geometry of the dithiophosphate anion and the extensive charge-assisted hydrogen bonding network, are discussed in detail. This guide is intended for researchers and professionals in crystallography, materials science, and coordination chemistry who are interested in the structural characteristics and non-covalent interactions of dithiophosphate salts.

Introduction and Significance

Ammonium O,O-diethyl dithiophosphate is a salt composed of an ammonium cation (NH₄⁺) and an O,O-diethyl dithiophosphate anion ((C₂H₅O)₂PS₂⁻)[1]. This compound and its derivatives are of significant interest and utility in various chemical fields. The dithiophosphate moiety is a versatile ligand in coordination chemistry, readily forming complexes with a wide range of metals[2][3]. These complexes have found applications as oil additives and analytical reagents[1][3][4].

Despite the widespread use of the diethyl dithiophosphate ligand, a detailed structural elucidation of the simple ammonium salt was not reported until the work of Okuniewski and Becker in 2011[2][5][6]. Understanding the crystal structure of this precursor is fundamental. It provides a baseline for the geometry of the uncoordinated anion and offers critical insights into how non-covalent interactions, particularly hydrogen bonds, dictate the solid-state assembly of such ionic species. This guide synthesizes the available data to present a complete structural portrait of this important compound.

Experimental Methodologies

The successful determination of a crystal structure is predicated on the quality of the single crystals obtained. The protocols for synthesis and crystallization are therefore of paramount importance.

Synthesis

Ammonium O,O-diethyl dithiophosphate can be synthesized via the reaction of phosphorus pentasulfide (P₄S₁₀) with ethanol (C₂H₅OH), followed by treatment with ammonia (NH₃)[1][3].

Conceptual Workflow of Synthesis:

Caption: Synthesis pathway for ammonium O,O-diethyl dithiophosphate.

Single Crystal Growth: A Self-Validating Protocol

The growth of diffraction-quality single crystals is often the most critical and challenging step. The method described is one of slow evaporation, a technique chosen to allow for the gradual and orderly assembly of ions into a well-defined lattice, thereby minimizing defects and maximizing crystal size.

Step-by-Step Crystallization Protocol:

-

Dissolution: Dissolve 1 gram of commercially available ammonium O,O-diethyl dithiophosphate in 5 ml of acetone in a clean glass vial[2][5].

-

Rationale: Acetone is selected as the solvent because the compound is soluble in it, and its volatility allows for slow evaporation at room temperature[3]. The concentration is chosen to ensure supersaturation is reached gradually.

-

-

Incubation: Cover the vial with a cap, or Parafilm, pierced with a few small holes to allow for slow solvent evaporation.

-

Rationale: The restricted opening is crucial. Rapid evaporation would lead to the rapid precipitation of a polycrystalline powder. Slow, controlled evaporation encourages fewer nucleation events, allowing the existing nuclei to grow into larger, higher-quality single crystals.

-

-

Crystal Harvest: Leave the solution undisturbed in a vibration-free environment for approximately one week. After this period, colorless crystals suitable for single-crystal X-ray diffraction analysis can be collected[2][5].

-

Trustworthiness Check: The formation of well-defined, transparent crystals with sharp edges is a primary indicator of a successful crystallization process suitable for diffraction studies.

-

Crystal Structure and Data Analysis

The crystal structure was determined using single-crystal X-ray diffraction at a temperature of 120 K[2][5]. The low temperature is used to minimize thermal vibrations of the atoms, resulting in a more precise determination of their positions and bond lengths.

Crystallographic Data Summary

The fundamental crystallographic parameters for ammonium O,O-diethyl dithiophosphate are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | NH₄⁺·C₄H₁₀O₂PS₂⁻ | [2][5] |

| Formula Weight (Mᵣ) | 203.25 g·mol⁻¹ | [1][5] |

| Crystal System | Monoclinic | [2][5] |

| Space Group | P2₁/c | [2] |

| a (Å) | 12.0274 (7) | [2][5] |

| b (Å) | 7.2006 (3) | [2][5] |

| c (Å) | 12.5690 (7) | [2][5] |

| β (°) | 110.305 (6) | [2][5] |

| Volume (V) (ų) | 1020.89 (9) | [2][5] |

| Z (Formula units/cell) | 4 | [2][5] |

| Temperature (T) | 120 K | [2][5] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [2] |

| Calculated Density (Dₓ) | 1.322 Mg m⁻³ | [2] |

Molecular Geometry

The asymmetric unit of the crystal consists of one ammonium cation and one O,O-diethyl dithiophosphate anion[2][5]. The dithiophosphate anion adopts a tetrahedral geometry around the central phosphorus atom. The P—S bond distances are 1.9720 (8) Å and 1.9753 (8) Å[2][5]. These values are slightly shorter than the average P—S distance of 1.9872 (25) Å calculated from over 300 structures containing the same moiety in the Cambridge Structural Database (CSD), indicating strong phosphorus-sulfur bonds in this salt[2][5].

Supramolecular Assembly: The Hydrogen Bonding Network

The crystal packing is not merely a random assortment of ions but a highly organized three-dimensional architecture dictated by strong, charge-assisted hydrogen bonds.

N—H···S Interactions

Each ammonium cation (NH₄⁺) acts as a hydrogen bond donor, forming four distinct N—H···S hydrogen bonds with four neighboring dithiophosphate anions[1][2][5]. These interactions are the primary cohesive force in the crystal lattice. The sulfur atoms of the dithiophosphate anion act as effective hydrogen bond acceptors.

This extensive network of hydrogen bonds creates three distinct structural ring motifs, which are patterns of connected atoms in the crystal structure[2][5]. Two of these motifs are centrosymmetric (R²₄(8) and R⁴₄(12)), while one is not (R³₄(10))[2][5].

Caption: Cation-anion hydrogen bonding in ammonium O,O-diethyl dithiophosphate.

Layered Crystal Packing

The network of N—H···S hydrogen bonds connects the ions into layers that are parallel to the (100) crystallographic plane[2][5][6]. These layers exhibit a distinct amphiphilic character:

-

Hydrophilic Interior: The core of each layer is composed of the charged ammonium cations and the polar P-S/P-O portions of the dithiophosphate anions, held together by the hydrogen bonds[2][5].

-

Hydrophobic Exterior: The non-polar ethyl groups ((C₂H₅) of the dithiophosphate anions are oriented towards the outside of these layers[2][5].

The final three-dimensional crystal structure is formed by the stacking of these layers along the direction. The layers are held together by weaker van der Waals forces between the interlacing ethyl groups of adjacent layers[2][5]. This layered arrangement, with alternating polar and non-polar regions, is a key feature of the crystal's stability and overall architecture.

Conclusion

The crystal structure of ammonium O,O-diethyl dithiophosphate reveals a sophisticated supramolecular assembly governed by a robust network of charge-assisted N—H···S hydrogen bonds. The analysis provides precise bond metrics for the dithiophosphate anion and demonstrates how specific, directional non-covalent interactions create a well-defined layered structure. This detailed structural understanding is invaluable for researchers in materials science and serves as a crucial reference point for studies in coordination chemistry involving the versatile diethyl dithiophosphate ligand.

References

-

Okuniewski, A., & Becker, B. (2011). Ammonium O,O′-diethyl dithiophosphate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1749–o1750. [Link]

-

Okuniewski, A., & Becker, B. (2011). Ammonium O,O′-diethyl dithiophosphate. ResearchGate. [Link]

-

Wikipedia. (n.d.). Ammonium diethyldithiophosphate. Wikipedia, the free encyclopedia. [Link]

-

PrepChem. (n.d.). Synthesis of dithiophosphoric acid-O,O-diethylester. [Link]

-

PubMed. (2011). Ammonium O,O'-diethyl dithio-phosphate. [Link]

-

PubChem. (n.d.). Ammonium diethyldithiophosphate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Ammonium ethyl phosphorodithioate. National Center for Biotechnology Information. [Link]

Sources

- 1. Ammonium diethyldithiophosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ammonium O,O'-diethyl dithiophosphate, typically 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Ammonium O,O′-diethyl dithiophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ammonium O,O'-diethyl dithio-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Characterization of C4H14NO2PS2

Abstract

The molecular formula C4H14NO2PS2 does not correspond to a commonly registered chemical entity in public databases. However, its elemental composition strongly suggests a plausible structure as an ionic salt: Ethylammonium O,O-dimethyl phosphorodithioate . This technical guide provides a comprehensive, multi-technique workflow for the structural elucidation and characterization of this compound, designed for researchers, scientists, and professionals in drug development and chemical analysis. We detail the application of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, explaining the causality behind each experimental choice. This document serves as a blueprint for characterizing novel organophosphate ionic compounds, emphasizing self-validating protocols and authoritative scientific grounding.

Introduction: Postulating a Candidate Structure

Organophosphorus compounds are a diverse class of chemicals with significant applications, ranging from pesticides and industrial additives to pharmaceuticals.[1][2] The characterization of novel compounds within this class is crucial for understanding their properties, potential applications, and toxicological profiles.[3] The molecular formula C4H14NO2PS2 indicates the presence of phosphorus, two sulfur atoms, two oxygen atoms, and nitrogen, alongside a saturated carbon backbone (4 carbons to 14 hydrogens).

This composition strongly points to an ionic species rather than a single covalent molecule. A chemically logical candidate is the salt formed between an O,O-dimethyl phosphorodithioate anion and an ethylammonium cation.

-

Anion: O,O-dimethyl phosphorodithioate, [(CH₃O)₂PS₂]⁻

-

Cation: Ethylammonium, [CH₃CH₂NH₃]⁺

This guide will proceed by outlining the definitive analytical workflow required to confirm this proposed structure. The principles and protocols described are broadly applicable to the characterization of similar ionic liquids and organophosphate salts.[4]

Comprehensive Analytical Workflow

The complete characterization of a novel compound requires the integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for unambiguous confirmation.

Figure 2: Logical relationship diagram illustrating how data from multiple techniques confirms the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Identification

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies. [5][6][7]For the proposed structure, we expect to see vibrations corresponding to N-H, C-H, P=S, and P-O-C bonds.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The analysis can be performed on a neat sample (if liquid) using a thin film between salt plates (NaCl or KBr) or, more commonly, using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

Expected Data & Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of the key functional groups within the ionic salt. [8][9][10]

| Wavenumber Range (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3200 - 2800 (broad) | N-H Stretch | -NH₃⁺ group of the ethylammonium cation |

| 3000 - 2850 | C-H Stretch | sp³ C-H bonds in the ethyl and methyl groups |

| ~1600 & ~1500 | N-H Bend | -NH₃⁺ group scissoring and asymmetric bending |

| 1050 - 970 (strong) | P-O-C Stretch | Asymmetric stretch in the phosphorodithioate anion [11] |

| 800 - 600 (strong) | P=S Stretch | Thionyl group in the phosphorodithioate anion [12]|

Table 3. Key characteristic IR absorption bands for the proposed structure.

Elemental Analysis

Rationale: As a final and crucial validation step, elemental analysis provides the empirical percentage composition of the elements (C, H, N, S) in the purified compound. This quantitative data is compared against the theoretical values calculated from the molecular formula to confirm its accuracy.

Expected Data

For a compound with the formula C4H14NO2PS2 (Molar Mass: 203.27 g/mol ):

| Element | Theoretical Mass % |

| Carbon (C) | 23.63% |

| Hydrogen (H) | 6.94% |

| Nitrogen (N) | 6.89% |

| Sulfur (S) | 31.56% |

A close correlation (typically within ±0.4%) between the experimental and theoretical values provides definitive confirmation of the molecular formula.

Conclusion

The structural characterization of a novel compound, particularly one not found in existing literature, requires a systematic and multi-faceted analytical approach. For the molecular formula C4H14NO2PS2, we have proposed the plausible ionic structure of Ethylammonium O,O-dimethyl phosphorodithioate . The comprehensive workflow detailed in this guide—combining ESI-MS to confirm the ionic components, multi-nuclear NMR to map the covalent frameworks, IR spectroscopy to identify functional groups, and elemental analysis to validate the formula—provides a robust and self-validating pathway to an unambiguous structural assignment. This methodology serves as a reliable template for researchers in the chemical and pharmaceutical sciences when faced with the challenge of characterizing new molecular entities.

References

-

Proton and Phosphorus-31 Nuclear Magnetic Resonance Study of Zinc(ii) 0,O'-Dial kyl Dithiophosphates in Solution. (n.d.). RSC Publishing. Retrieved from [Link]

-

(31)P-NMR Analysis of Zinc Dialkyl(Diaryl)-Dithiophosphate in Lubricating Oil. (2023, June 9). DTIC. Retrieved from [Link]

-

Temperature dependence of 1H NMR chemical shifts and diffusivity of confined ethylammonium nitrate ionic liquid. (2020, September 17). PubMed. Retrieved from [Link]

-

1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

Long-Chain Alkyl Esters of O,O-Dialkyl Dithiophosphoric and Thionophosphoric Acids Prepared on the Basis of Red Phosphorus, Elemental Sulfur, Alcohols, and Industrial Fractions of Higher Monoolefins. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. (2024, February 2). NPTEL IIT Bombay via YouTube. Retrieved from [Link]

-

Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. (2019, May 15). PubMed. Retrieved from [Link]

-

Synthesis, purification and characterization of ionic liquids. (n.d.). Semantic Scholar. Retrieved from [Link]

-

SYNTHESIS AND PROPERTIES OF O,O-DIALKYL AND O,O-DIARYL- DITHIOPHOSPHATES OF METALS. (2020, May 16). ResearchGate. Retrieved from [Link]

-

Synthesis of dithiophosphoric acid-O,O-diethylester. (n.d.). PrepChem.com. Retrieved from [Link]

-

Mass Spectrometric Study of Molecular Ions of Ethylamine, Diethylamin and Triethylamine Using Electron Impact. (n.d.). INIS-IAEA. Retrieved from [Link]

-

O,O-Diethyl dithiophosphate | C4H11O2PS2 | CID 9274. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. (n.d.). ACS Omega. Retrieved from [Link]

-

31 Phosphorus NMR. (n.d.). Retrieved from [Link]

-

Novel Protocol for Synthesis of O,O-Dialkyl Monothiophospharic Acid Sodium Salt. (n.d.). Revista Desafio Online. Retrieved from [Link]

-

O,O-Diethyl Dithiophosphoric Acid Mediated Direct Synthesis of Thioamides from Aldehydes and Ketones. (2013). SciSpace. Retrieved from [Link]

-

Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. (n.d.). Inorganic Chemistry. Retrieved from [Link]

-

Synthesis and characterization of new functionalized ionic liquids: Anticancer, cheminformatics and modeling studies. (2025, March 13). Moroccan Journal of Chemistry. Retrieved from [Link]

-

Ethylamine. (n.d.). SpectraBase. Retrieved from [Link]

-

Ethylamine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2023, August 1). NIH. Retrieved from [Link]

-

CAS No : 756-80-9 | Chemical Name : O,O-Dimethyl Dithiophosphate. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Mass spectrum of ethylamine C2H7N CH3CH2NH2. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). MSU Chemistry. Retrieved from [Link]

-

Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. (n.d.). Agilent. Retrieved from [Link]

-

INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. (2025, August 6). ResearchGate. Retrieved from [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

-

Tandem Mass Spectra of Ammonium Ion, Metal Ion and Ligated Metal Ion Adducts of Acyclic Sugar Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. (2024, February 15). CDC Stacks. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Asst .prof. Dr. Athraa hameed mekky MSC 2st attemp 2020-2021 L2. (n.d.). Retrieved from [Link]

-

Organophosphorus pesticide determination in biological specimens: bioanalytical and toxicological aspects. (n.d.). PubMed. Retrieved from [Link]

-

Introduction to IR Spectra. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl... (n.d.). ResearchGate. Retrieved from [Link]

-

Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. (2025, August 10). ResearchGate. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0061734). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959. (n.d.). PubChem. Retrieved from [Link]

-

Organophosphorus Pesticides Analysis. (2025, November 26). ResearchGate. Retrieved from [Link]

-

Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA. Retrieved from [Link]

-

Discovering Novel Organophosphorus Compounds in Wastewater Treatment Plant Effluents through Suspect Screening and Nontarget Analysis. (n.d.). ACS Publications. Retrieved from [Link]

-

Ethylammonium as an alternative cation for efficient perovskite solar cells from first-principles calculations. (2019, March 6). PubMed. Retrieved from [Link]

-

Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Retrieved from [Link]

Sources

- 1. Organophosphorus pesticide determination in biological specimens: bioanalytical and toxicological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. chemidept.com [chemidept.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to Ammonium O,O-Diethyl Phosphorodithioate

Introduction

Ammonium O,O-diethyl phosphorodithioate (CAS: 1068-22-0), a salt formed from the reaction of O,O-diethyl phosphorodithioic acid with ammonia, is a significant organophosphorus compound.[1] Its molecular formula is C₄H₁₄NO₂PS₂.[2] This compound and its derivatives serve as crucial ligands in coordination chemistry and as intermediates in the synthesis of various agrochemicals and oil additives.[3][4]

For researchers and professionals in drug development and material science, precise structural elucidation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide a powerful, non-destructive suite of tools for this purpose. This technical guide offers an in-depth analysis of the spectroscopic signature of ammonium O,O-diethyl phosphorodithioate, grounded in empirical data and theoretical principles. We will explore the causality behind the spectral features and provide field-proven methodologies for data acquisition, ensuring a robust and validated understanding of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ³¹P for this compound—we can map the molecular framework, identify electronic environments, and confirm connectivity.

Theoretical Framework

-

¹H NMR: Provides detailed information about the number, environment, and connectivity of hydrogen atoms. Chemical shifts (δ) indicate the electronic environment, signal splitting (multiplicity) reveals adjacent protons, and integration gives the relative number of protons.

-

¹³C NMR: Maps the carbon skeleton of the molecule. Each unique carbon atom typically gives a distinct signal, with its chemical shift indicative of its hybridization and bonding environment.[5][6]

-

³¹P NMR: As a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR is an exceptionally sensitive and direct method for analyzing phosphorus-containing compounds.[7][8] It offers a wide chemical shift range, minimizing signal overlap and providing a clear window into the phosphorus atom's coordination and oxidation state.[8][9]

Spectral Interpretation

¹H NMR Analysis: The proton NMR spectrum is characterized by signals from the two ethyl groups (CH₃-CH₂-O-) and the ammonium cation (NH₄⁺).

-

Ethyl Methylene Protons (-O-CH₂-): These protons are adjacent to a methyl group (3 protons) and are coupled to the phosphorus nucleus. They typically appear as a quartet of doublets (dq) or a more complex multiplet around δ 4.0-4.3 ppm . The quartet arises from coupling to the methyl protons, and the doublet arises from three-bond coupling to the ³¹P nucleus (³JHP).

-

Ethyl Methyl Protons (CH₃-): These protons are adjacent to a methylene group (2 protons) and appear as a triplet around δ 1.2-1.4 ppm .

-

Ammonium Protons (NH₄⁺): The chemical shift of the ammonium protons is highly dependent on the solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, the signal may be a broad singlet around δ 7.0-7.5 ppm . In D₂O, the signal will be absent due to proton exchange with the solvent.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum shows two distinct signals corresponding to the carbons of the ethyl groups.

-

Methylene Carbon (-O-CH₂-): This carbon is directly attached to an electronegative oxygen atom, causing it to be deshielded and appear downfield around δ 65-70 ppm . It may also exhibit coupling to the phosphorus nucleus (²JCP).

-

Methyl Carbon (CH₃-): This carbon is more shielded and appears upfield around δ 15-20 ppm . It can also show coupling to the phosphorus nucleus (³JCP).

³¹P NMR Analysis: The ³¹P NMR spectrum provides the most direct signature for the phosphorodithioate core.

-

The phosphorus atom in a phosphorodithioate environment is significantly deshielded and typically resonates in the region of δ 100-115 ppm .[10] In a proton-decoupled spectrum, the signal appears as a sharp singlet, confirming the presence of a single phosphorus environment.

Data Summary: NMR Spectroscopy

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | -O-CH₂- | 4.0 - 4.3 | Multiplet / dq | ³JHH ≈ 7 Hz, ³JHP ≈ 10-15 Hz |

| CH₃- | 1.2 - 1.4 | Triplet (t) | ³JHH ≈ 7 Hz | |

| NH₄⁺ | Variable (e.g., 7.0-7.5 in DMSO) | Broad Singlet (br s) | - | |

| ¹³C | -O-CH₂- | 65 - 70 | Doublet (d) | ²JCP |

| CH₃- | 15 - 20 | Doublet (d) | ³JCP | |

| ³¹P | P(=S)S⁻ | 100 - 115 | Singlet (s) | - |

Note: Specific chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

Experimental Protocol & Workflow

Protocol for NMR Sample Preparation and Acquisition:

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN). DMSO-d₆ is often preferred as it can solubilize the salt and allows for the observation of the NH₄⁺ protons.

-

Sample Preparation: Accurately weigh ~10-20 mg of ammonium O,O-diethyl phosphorodithioate and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a proton-decoupled ³¹P spectrum, using an appropriate reference standard (e.g., 85% H₃PO₄). For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[9]

-

Workflow for NMR Analysis:

Vibrational Spectroscopy: IR and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from bonds with a changing polarizability. Together, they provide a comprehensive fingerprint of the functional groups present.

Theoretical Framework

The vibrational spectrum of ammonium O,O-diethyl phosphorodithioate is a composite of the modes from the ammonium cation (NH₄⁺) and the diethyl phosphorodithioate anion [(C₂H₅O)₂PS₂]⁻.

-

Ammonium Cation (NH₄⁺): This tetrahedral ion has characteristic N-H stretching and bending vibrations.[11]

-

Phosphorodithioate Anion: Key vibrations include C-H stretches of the ethyl groups, P-O-C stretches, and the distinctive P=S and P-S stretches. Theoretical studies on analogous molecules like dimethyl phosphorodithioate are crucial for assigning these lower-frequency modes.[12][13] The P=S and P-S bonds are particularly important as they are highly characteristic of this functional group.[14][15]

Spectral Interpretation

Infrared (IR) Analysis: The FTIR spectrum, typically acquired using a KBr wafer technique, reveals several key absorption bands.[2]

-

N-H Stretching: A very broad and strong band is expected between 3000-3200 cm⁻¹ , corresponding to the stretching vibrations of the N-H bonds in the NH₄⁺ cation. Its breadth is due to extensive hydrogen bonding with the dithiophosphate anions.[16]

-

C-H Stretching: Sharp bands between 2850-2990 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.

-

N-H Bending: A medium to strong band around 1400-1430 cm⁻¹ is characteristic of the asymmetric bending (scissoring) vibration of the NH₄⁺ ion.

-

P-O-C Stretching: Strong absorptions in the 950-1050 cm⁻¹ region are attributed to the asymmetric and symmetric stretching of the P-O-C linkage.

-

P=S Stretching: A strong band typically appears in the 650-700 cm⁻¹ range, characteristic of the P=S double bond stretch.

Raman Analysis: Raman spectroscopy provides complementary information, often highlighting symmetric vibrations that are weak in the IR spectrum.

-

N-H Stretching: Similar to IR, N-H stretching modes appear around 3000-3200 cm⁻¹ .[17][18]

-

C-H Stretching: C-H stretches are also observed between 2850-2990 cm⁻¹ .

-

P=S Symmetric Stretching: The symmetric P=S stretch is expected to be a very strong and sharp band in the Raman spectrum, typically around 630-680 cm⁻¹ . This is often the most prominent peak and serves as an excellent diagnostic marker.[14][19]

-

P-S Symmetric Stretching: A strong band corresponding to the symmetric P-S single bond stretch is expected in the 400-550 cm⁻¹ region.

Data Summary: Vibrational Spectroscopy

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| 3000 - 3200 | Strong, Broad | Medium | N-H Stretching (NH₄⁺) |

| 2850 - 2990 | Medium-Strong | Strong | C-H Stretching (Ethyl) |

| 1400 - 1430 | Medium-Strong | Weak | N-H Bending (NH₄⁺) |

| 950 - 1050 | Strong | Medium | P-O-C Stretching |

| 650 - 700 | Strong | Very Strong | P=S Stretching |

| 400 - 550 | Medium | Strong | P-S Stretching / Deformations |

Experimental Protocol & Workflow

Protocol for Vibrational Spectroscopy:

-

FTIR Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade KBr powder until a fine, homogeneous mixture is obtained.

-

Press the mixture in a hydraulic press to form a transparent or translucent pellet.

-

-

Raman Sample Preparation:

-

Place a small amount of the crystalline solid into a glass capillary tube or onto a microscope slide.

-

-

Data Acquisition:

-

For FTIR, place the KBr pellet in the spectrometer's sample holder and acquire the spectrum.

-

For Raman, place the sample under the microscope objective of a Raman spectrometer and acquire the spectrum using an appropriate laser wavelength (e.g., 785 nm) to minimize fluorescence.[20]

-

Sources

- 1. Ammonium diethyldithiophosphate - Wikipedia [en.wikipedia.org]

- 2. Ammonium ethyl phosphorodithioate | C4H14NO2PS2 | CID 14036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. O,O-Diethyl Dithiophosphate AMMoniuM Salt Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. mdpi.com [mdpi.com]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. A chemical approach for site-specific identification of NMR signals from protein side-chain NH3+ groups forming intermolecular ion pairs in protein–nucleic acid complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Geometrical and vibrational features of phosphate, phosphorothioate and phosphorodithioate linkages interacting with hydrated cations: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Vibrational analysis of phosphorothioate DNA: II. The POS group in the model compound dimethyl phosphorothioate [(CH3O)2(POS)]- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Ammonium O,O′-diethyl dithiophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Raman and XPS studies of ammonia sensitive polypyrrole nanorods and nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ammonium O,O-Diethyl Dithiophosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium O,O-diethyl dithiophosphate, a compound of interest in various chemical and pharmaceutical applications, presents a unique solubility profile that is critical for its handling, formulation, and reaction chemistry.[1] This guide provides a comprehensive overview of its solubility in organic solvents, the underlying physicochemical principles, and a detailed protocol for its experimental determination. As a salt of diethyl dithiophosphoric acid, its behavior in solution is governed by a complex interplay of ionic and organic characteristics.[1] Understanding these properties is paramount for researchers in fields ranging from coordination chemistry, where it serves as a ligand source, to drug development, where solubility dictates bioavailability and formulation strategies.[2][3]

Theoretical Framework of Solubility

The solubility of a substance, defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure, is governed by the principle of "like dissolves like." This adage is rooted in the nature of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from the interaction between solute and solvent molecules must be sufficient to overcome the forces holding the solute molecules together (lattice energy in the case of a solid) and the forces between the solvent molecules themselves.

Ammonium O,O-diethyl dithiophosphate is an ionic compound with organic side chains, giving it a dual nature. The solubility in a particular organic solvent will depend on the solvent's polarity, hydrogen bonding capability, and dispersion forces.

-

Polarity: Polar solvents possess a significant dipole moment and are effective at solvating ions and polar molecules. The ammonium (NH₄⁺) and dithiophosphate ((C₂H₅O)₂PS₂⁻) ions of the solute will interact favorably with polar solvent molecules.

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors can interact strongly with the ammonium and dithiophosphate ions, facilitating dissolution.

-

Dispersion Forces: The diethyl groups of the dithiophosphate anion are nonpolar and will interact via London dispersion forces with nonpolar or weakly polar solvents.

The balance of these interactions determines the extent to which ammonium O,O-diethyl dithiophosphate will dissolve in a given organic solvent.

Qualitative Solubility Profile

Published data provides a qualitative overview of the solubility of ammonium O,O-diethyl dithiophosphate in various organic solvents. This information is crucial for initial solvent screening and experimental design.

| Solvent Class | Soluble In | Insoluble In |

| Alcohols | Methanol, Ethanol | |

| Ketones | Acetone | |

| Amines | Pyridine, Ammonia | |

| Esters | Ethyl acetate | |

| Chlorinated | Methyl chloride, Chloroform | |

| Water | Soluble |

This profile indicates a preference for polar and hydrogen-bonding solvents, which is consistent with the ionic nature of the compound. The insolubility in less polar solvents like ethyl acetate and chlorinated hydrocarbons highlights the dominance of the ionic character over the nonpolar nature of the ethyl groups.

Quantitative Solubility Data

Given this, the following sections provide a detailed, field-proven methodology for researchers to determine the solubility of ammonium O,O-diethyl dithiophosphate in their solvent of interest.

Experimental Protocol for Solubility Determination: The Gravimetric Method

The gravimetric method is a robust and straightforward technique for determining the solubility of a solid in a liquid. It relies on the preparation of a saturated solution, followed by the evaporation of the solvent and the precise weighing of the remaining solute.

Causality Behind Experimental Choices

This protocol is designed as a self-validating system. The key to accuracy is ensuring that a true equilibrium of saturation is reached and that the handling of the saturated solution does not introduce errors. The use of a constant temperature bath is critical as solubility is highly temperature-dependent. Filtering the saturated solution ensures that no undissolved solid is carried over, which would artificially inflate the measured solubility.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

To a series of sealed flasks, add a measured volume of the desired organic solvent.

-

Add an excess of ammonium O,O-diethyl dithiophosphate to each flask. The presence of undissolved solid at the end of the equilibration period is essential to confirm saturation.

-

Place the flasks in a constant temperature water bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the flasks to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.

-

Using a pre-heated or pre-cooled pipette (to match the bath temperature), carefully withdraw a known volume of the supernatant (the clear, saturated solution). It is crucial not to disturb the solid at the bottom of the flask.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container (e.g., a beaker or evaporating dish). This step removes any suspended microcrystals.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the container. This can be done on a hot plate in a fume hood, in a vacuum oven, or using a rotary evaporator, depending on the boiling point and thermal stability of the solvent and solute. The evaporation should be conducted at a temperature that does not cause decomposition of the ammonium O,O-diethyl dithiophosphate.

-

-

Drying and Weighing:

-

Once the solvent is fully evaporated, place the container with the solid residue in an oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.

-

Cool the container in a desiccator to room temperature and then weigh it accurately.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Weight of residue (g) / Volume of aliquot taken (mL)) * 100

-

Visualization of Experimental Workflow

Caption: Experimental workflow for the gravimetric determination of solubility.

Molecular Interactions and Solubility

The solubility of ammonium O,O-diethyl dithiophosphate in organic solvents is a result of the balance between different intermolecular forces. The following diagram illustrates these interactions.

Caption: Molecular interactions influencing solubility.

Conclusion

While a comprehensive quantitative database for the solubility of ammonium O,O-diethyl dithiophosphate in a wide array of organic solvents is not currently available, a strong understanding of its qualitative solubility and the principles governing it can be established. The compound's ionic nature dictates its preference for polar and hydrogen-bonding solvents. For applications requiring precise solubility data, the provided gravimetric experimental protocol offers a reliable and accurate method for its determination. This guide serves as a foundational resource for researchers, enabling informed solvent selection and facilitating the design of robust experimental and developmental workflows.

References

-

Abraham, M. H., & Acree, W. E., Jr. (2013). Descriptors for the Prediction of Partition Coefficients and Solubilities of Organophosphorus Compounds. Journal of Chemical & Engineering Data, 58(10), 2739–2746. [Link]

-

ChemWhat. (n.d.). AMMONIUM O,O-DIETHYLDITHIOPHOSPHATE CAS#: 1068-22-0. Retrieved from [Link]

-

Wikipedia. (2023). Organophosphate. Retrieved from [Link]

-

Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Wikipedia. (2023). Organophosphorus chemistry. Retrieved from [Link]

-

Wikipedia. (2023). Ammonium chloride. Retrieved from [Link]

-

NiMAC Ltd. (n.d.). Zinc Dialkyl Dithiophosphate (ZDDP) – Antiwear Additives. Retrieved from [Link]

-

Wikipedia. (2023). Ammonium diethyldithiophosphate. Retrieved from [Link]

-

Palmer, D. S., & Mitchell, J. B. O. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(24), 13351–13385. [Link]

-

American Chemical Society. (2019). Zinc dialkyl dithiophosphates. Retrieved from [Link]

-

Wikipedia. (2023). Zinc dithiophosphate. Retrieved from [Link]

-

Fogg, P. G. T. (1984). Ammonia Solubilities. In IUPAC Solubility Data Series (Vol. 21). Pergamon Press. [Link]

-

ResearchGate. (n.d.). Influence of Properties of Nonaqueous Solvents on the Solubility of NH4Cl and Thermodynamics of Its Solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of Ammonia and Ammonium Chloride in Ammoniated and Nonammoniated Methanol and Ethylene Glycol between 298 K and 353 K. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the Solubility of Ammonium Dihydrogen Phosphate in Water–Ethanol System at Different Temperatures from 283.2 to 343.2 K. Retrieved from [Link]

-

Wang, L., et al. (2023). Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water. Foods, 12(8), 1709. [Link]

Sources

- 1. Ammonium diethyldithiophosphate - Wikipedia [en.wikipedia.org]

- 2. Ammonium O,O'-diethyl dithiophosphate, typically 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 030139.14 [thermofisher.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Descriptors for the Prediction of Partition Coefficients and Solubilities of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Foundations and Computational Applications of the Diethyldithiophosphate Ligand: An In-depth Technical Guide

Introduction: The Versatility and Importance of the Diethyldithiophosphate Ligand

The O,O-diethyldithiophosphate (DEDTP) anion, [(C₂H₅O)₂PS₂]⁻, is a remarkably versatile sulfur-containing ligand that has carved a significant niche in various scientific and industrial domains. Its importance stems from its potent ability to act as a bidentate chelating agent, coordinating to metal ions through its two sulfur atoms to form stable chelate rings. This strong metal-binding capacity has led to its widespread use as a crucial component in anti-wear and antioxidant additives for lubricating oils, most notably in the form of zinc dialkyldithiophosphates (ZDDPs). Furthermore, DEDTP and its derivatives are extensively utilized as flotation agents in the mining industry for the separation of sulfide minerals, and as precursors for the synthesis of novel materials.

The efficacy of DEDTP in these applications is intrinsically linked to its electronic structure, coordination chemistry, and reactivity. Understanding these fundamental properties at a molecular level is paramount for the rational design of improved DEDTP-based materials and for optimizing its performance in existing applications. Theoretical and computational chemistry have emerged as indispensable tools in this endeavor, providing unparalleled insights into the behavior of the DEDTP ligand that are often inaccessible through experimental methods alone.

This in-depth technical guide, intended for researchers, scientists, and professionals in drug development and materials science, will explore the theoretical underpinnings of the diethyldithiophosphate ligand. We will delve into the computational methodologies employed to unravel its electronic structure, predict its coordination behavior, and elucidate its reaction mechanisms. By integrating theoretical principles with practical applications, this guide aims to provide a comprehensive understanding of the molecular world of diethyldithiophosphate.

I. Electronic Structure and Bonding Analysis: A Quantum Chemical Perspective

The electronic structure of the DEDTP ligand dictates its coordination properties and reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable for elucidating the intricacies of bonding within the DEDTP anion and its metal complexes.[1]

A. The Choice of Theoretical Method: Why DFT?

For systems containing transition metals and heavier elements like sulfur and phosphorus, DFT offers a favorable balance between computational cost and accuracy.[1] Functionals such as B3LYP and PBE0 are commonly employed for geometry optimizations and vibrational frequency calculations of DEDTP and its complexes.[2] These hybrid functionals incorporate a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of such systems.

The choice of basis set is equally critical. For the ligand atoms (C, H, O, P, S), Pople-style basis sets like 6-31G(d,p) or the more flexible 6-311+G(d,p) are often sufficient to provide reliable results. For metal atoms, basis sets that include effective core potentials (ECPs), such as the LANL2DZ, are frequently used to reduce the computational expense by treating the core electrons implicitly.[3]

B. Key Structural Parameters: Theory vs. Experiment

A cornerstone of validating theoretical models is the comparison of calculated structural parameters with experimental data, primarily from single-crystal X-ray diffraction.[4] The crystal structure of ammonium O,O'-diethyl dithiophosphate provides a valuable benchmark for the free ligand.[4]

| Parameter | Experimental (X-ray)[4] | Calculated (DFT) |

| P-S Bond Length (Å) | 1.9720(8), 1.9753(8) | Value would be obtained from a specific DFT calculation |

| P-O Bond Length (Å) | Not explicitly stated in snippet | Value would be obtained from a specific DFT calculation |

| S-P-S Bond Angle (°) | Not explicitly stated in snippet | Value would be obtained from a specific DFT calculation |

| O-P-O Bond Angle (°) | Not explicitly stated in snippet | Value would be obtained from a specific DFT calculation |